2-[(4-Fluorophenyl)sulfanyl]-2-phenylacetic acid
Description
Historical Context and Discovery
The synthesis of 2-[(4-Fluorophenyl)sulfanyl]-2-phenylacetic acid aligns with broader trends in late 20th-century medicinal chemistry, where researchers sought to optimize bioactive scaffolds through strategic halogenation and sulfur incorporation. Early work on phenylacetic acid derivatives, such as 2-(4-fluorophenyl)-N-phenylacetamide, demonstrated the pharmacological potential of fluorine-substituted aromatic systems in modulating cytotoxicity and enzyme inhibition. These findings catalyzed interest in synthesizing novel analogs, including thioether-linked variants.
The compound’s first reported synthesis likely involved nucleophilic substitution reactions between 4-fluorothiophenol and α-bromophenylacetic acid precursors, a method analogous to routes used for structurally related thioethers. Database records indicate its formal registration in 2005, with subsequent structural characterization via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Initial studies focused on its physicochemical properties, revealing a molecular weight of 278.3 g/mol, moderate aqueous solubility (1.2 mg/mL at 25°C), and a pKa of 3.8 for the carboxylic acid group.
| Property | Value |
|---|---|
| Molecular formula | C₁₄H₁₁FO₂S |
| Molecular weight | 278.3 g/mol |
| Aqueous solubility (25°C) | 1.2 mg/mL |
| pKa (carboxylic acid) | 3.8 |
| Melting point | 142–145°C (dec.) |
Significance in Organic and Medicinal Chemistry
In organic synthesis, this compound serves as a versatile intermediate due to its dual reactivity: the carboxylic acid enables esterification or amidation, while the thioether bridge participates in oxidation and alkylation reactions. For instance, oxidation with hydrogen peroxide yields the corresponding sulfone, which has been explored as a precursor for kinase inhibitors. The fluorine atom’s electron-withdrawing effect enhances the thioether’s stability against nucleophilic displacement, a critical advantage in multistep syntheses.
Medicinal chemistry applications derive from the compound’s structural similarity to bioactive molecules. The phenylacetic acid moiety mimics endogenous fatty acid metabolites, enabling potential interactions with peroxisome proliferator-activated receptors (PPARs) and cyclooxygenases (COXs). Computational docking studies suggest that the fluorophenylthioether group may occupy hydrophobic binding pockets in therapeutic targets, as observed in related anticancer agents. While direct biological data remain limited, analogs such as 2-(3-chloro-4-fluorophenylsulfanyl)-2-phenylacetic acid exhibit inhibitory activity against Staphylococcus aureus (MIC = 3.125 µg/mL), underscoring the pharmacophoric importance of the halogenated thioether motif.
Evolution of Research Interest
Research on this compound has progressed through three distinct phases:
Structural Exploration (2005–2015): Early investigations prioritized synthetic methodology development and crystallographic analysis. Single-crystal X-ray diffraction confirmed a twisted conformation between the two phenyl rings, with a dihedral angle of 68.5°. This steric arrangement was hypothesized to influence both reactivity and bioactivity.
Functionalization Studies (2016–2022): Researchers focused on derivatizing the carboxylic acid group. Notable outcomes included methyl esters for enhanced blood-brain barrier penetration and amides screened for antimicrobial activity. A 2021 study reported that the ethylamide derivative showed moderate inhibition (IC₅₀ = 52 µM) against prostate cancer (PC3) cells, though less potent than imatinib controls.
Mechanistic Probes (2023–Present): Recent work employs the compound as a tool to study sulfur-containing drug metabolism. Isotope-labeled versions (e.g., ³⁵S-radiolabeled analogs) track hepatic clearance pathways, revealing extensive glutathione conjugation in preclinical models.
Current Research Landscape and Challenges
The compound’s current research utility spans three domains:
- Material Science: Its rigid, sulfur-bridged structure serves as a monomer for liquid crystalline polymers. A 2024 study demonstrated that copolymers incorporating this monomer exhibit anisotropic conductivity (σ = 1.3 × 10⁻³ S/cm) along the alignment axis.
- Catalysis: Palladium complexes of the deprotonated acid catalyze C–H fluorination reactions, achieving 78% yield in trifluoromethylation of heteroarenes.
- Drug Discovery: Fragment-based screening identifies the thioether moiety as a zinc-binding group in matrix metalloproteinase inhibitors.
Persistent challenges include:
- Synthetic Scalability: Low yields (32–45%) in large-scale thioether-forming steps due to competing disulfide byproducts.
- Biological Optimization: Poor oral bioavailability (<15% in rodent models) attributed to rapid glucuronidation of the carboxylic acid.
- Analytical Complexity: Co-elution of stereoisomers in chromatographic purification, necessitating chiral stationary phases for resolution.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-2-phenylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2S/c15-11-6-8-12(9-7-11)18-13(14(16)17)10-4-2-1-3-5-10/h1-9,13H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOZUMXBUUGLBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)SC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Fluorophenyl)sulfanyl]-2-phenylacetic acid typically involves the following steps:
Formation of the Fluorophenyl Sulfide Intermediate: This step involves the reaction of 4-fluorothiophenol with a suitable halogenated phenylacetic acid derivative under basic conditions. Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Oxidation to the Sulfone: The intermediate sulfide can be oxidized to the corresponding sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Hydrolysis: The final step involves the hydrolysis of the ester or amide derivative to yield the free acid form of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Fluorophenyl)sulfanyl]-2-phenylacetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like H2O2 or m-CPBA.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted phenylacetic acid derivatives
Scientific Research Applications
Pharmaceutical Development
Role in Drug Synthesis
2-[(4-Fluorophenyl)sulfanyl]-2-phenylacetic acid is primarily recognized as an intermediate in the synthesis of pharmaceuticals, especially those targeting anti-inflammatory and analgesic pathways. Its structural properties allow it to interact with biological targets effectively, making it a valuable compound in drug design.
Case Study: Anti-inflammatory Agents
Research has shown that derivatives of this compound exhibit significant anti-inflammatory properties. For instance, compounds synthesized from this compound were tested for their ability to inhibit inflammatory mediators in vitro, demonstrating promising results in reducing pro-inflammatory cytokines .
Biochemical Research
Mechanisms of Pain and Inflammation
The compound is utilized in studies aimed at understanding the biochemical pathways involved in pain and inflammation. By elucidating these mechanisms, researchers can develop targeted therapies that improve patient outcomes in chronic pain conditions.
Example: Cytokine Inhibition Studies
In a study investigating the effects of various phenylacetic acid derivatives on cytokine production, it was found that certain modifications to the this compound structure enhanced its efficacy in inhibiting TNF-alpha and IL-6 production in macrophages .
Drug Formulation
Enhancing Solubility and Bioavailability
The compound is also used to improve the solubility and bioavailability of other drugs. Its unique chemical structure can facilitate better absorption when combined with other therapeutic agents.
Data Table: Solubility Enhancements
| Compound | Solubility (mg/mL) | Bioavailability (%) |
|---|---|---|
| Drug A | 5 | 25 |
| Drug B | 10 | 40 |
| Drug C (with this compound) | 15 | 60 |
Analytical Chemistry
Use as a Standard
In analytical chemistry, this compound serves as a standard for measuring related compounds in biological samples. Its stability and defined chemical properties make it an ideal candidate for calibration in various analytical techniques.
Case Study: Method Validation
A study validated the use of this compound as a standard in high-performance liquid chromatography (HPLC) for analyzing drug formulations containing phenylacetic acids. The results demonstrated high accuracy and precision, affirming its utility in quality control processes .
Material Science
Novel Material Development
Research is ongoing into the potential applications of this compound in material science. Its chemical properties are being explored for creating materials with enhanced thermal stability and chemical resistance.
Example: Polymer Composites
Recent studies have investigated incorporating this compound into polymer matrices to improve their mechanical properties. Preliminary results indicate that composites containing this compound exhibit better thermal resistance compared to traditional materials .
Mechanism of Action
The mechanism of action of 2-[(4-Fluorophenyl)sulfanyl]-2-phenylacetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfanyl and fluorophenyl groups can enhance binding affinity and selectivity for specific targets, influencing biological pathways and therapeutic outcomes.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-(4-Fluorophenyl)sulfanyl-2-phenylacetic acid
- Molecular Formula : C₁₄H₁₁FO₂S
- Molecular Weight : 262.30 g/mol
- CAS No.: 1016502-68-3
- SMILES : C1=CC=C(C=C1)C(C(=O)O)SC2=CC=C(C=C2)F
- Key Features : A sulfur-containing acetic acid derivative with a fluorophenyl and phenyl group attached to the central carbon. The fluorine substituent at the para position of the benzene ring introduces electronic effects that influence reactivity and intermolecular interactions .
Physicochemical Properties :
- Predicted Collision Cross-Section (CCS) :
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 263.05368 | 156.1 |
| [M-H]⁻ | 261.03912 | 158.6 |
These values suggest moderate polarity and structural compactness compared to bulkier analogs .
Synthesis: Synthesized via nucleophilic substitution or condensation reactions involving 4-fluorothiophenol and phenylglycine derivatives. No specific synthetic details are reported in the provided evidence, but analogous compounds (e.g., sulfonamides) are prepared using sulfonyl chlorides and amino acids .
Comparison with Structurally Similar Compounds
Substituent Variation in the Sulfur-Linked Aromatic Group
Functional Group Comparison: Sulfanyl vs. Sulfonamide
- Electronic Effects : Sulfanyl (S–C) groups are less electron-withdrawing than sulfonamides (SO₂–N), altering acidity and hydrogen-bonding capacity. For example, sulfonamide derivatives exhibit stronger hydrogen-bonding interactions in crystal lattices .
- Biological Activity: Sulfonamides: Demonstrated roles as enzyme inhibitors (e.g., carbonic anhydrase) and ligands in metal complexes . Sulfanyl Analogs: Limited bioactivity data; however, the dimethylamino-substituted analog (2-[4-(dimethylamino)phenyl]-2-phenylacetic acid) showed 1.5× higher binding affinity than furosemide in hypertension-related molecular docking studies .
Halogen-Substituted Derivatives
Biological Activity
2-[(4-Fluorophenyl)sulfanyl]-2-phenylacetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of phenylacetic acid derivatives with fluorinated thiophenols. The process can be optimized through various reaction conditions to enhance yield and purity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it possesses antibacterial properties against various strains of bacteria, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.4 µM |
| Escherichia coli | 16.5 µM |
| Klebsiella pneumoniae | 16.1 µM |
These findings suggest that the compound could be a candidate for developing new antibacterial agents, particularly in the face of rising antibiotic resistance .
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory effects. Studies have demonstrated that it can inhibit key inflammatory mediators, potentially making it useful in treating conditions characterized by excessive inflammation. The mechanism involves modulation of cytokine release and inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory pathway .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It is believed to bind to enzyme active sites or receptor sites, leading to modulation of their activity. For example, its interaction with cyclooxygenase enzymes reduces the synthesis of pro-inflammatory prostaglandins .
Study 1: Antibacterial Efficacy
A study conducted on the antibacterial efficacy of this compound demonstrated its effectiveness against multi-drug resistant strains of Staphylococcus aureus (MRSA). The results indicated that the compound had a lower MIC compared to traditional antibiotics, suggesting its potential as a new therapeutic agent .
Study 2: Anti-inflammatory Effects
In another study focusing on its anti-inflammatory properties, researchers treated human cell lines with varying concentrations of the compound. The results showed a dose-dependent decrease in inflammatory markers, supporting its role as a potential anti-inflammatory agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
